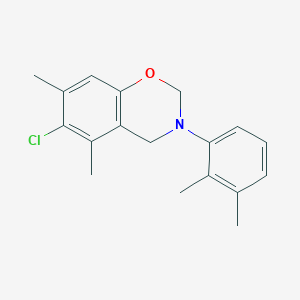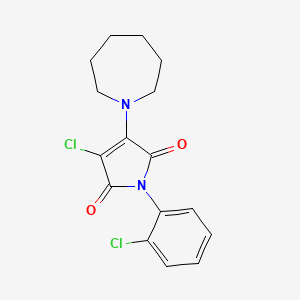![molecular formula C15H12FN3O4S2 B5550090 4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)
4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structural features, particularly those including sulfonyl, thiophene, and isoxazole groups, are often explored for their pharmacological potential, including antimicrobial and anti-inflammatory activities. These compounds' diverse biological activities make them of significant interest in medicinal chemistry for developing new therapeutic agents.
Synthesis Analysis
Synthesis of compounds with similar structural frameworks often involves multi-step reactions, including the Gewald synthesis technique for thiophene derivatives and the Vilsmeier-Haack reaction for pyrazole derivatives. These methods provide access to a wide range of functionalized compounds with potential for further derivatization and exploration of biological activity (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is typically established using various spectroscopic techniques, including IR, NMR (1H, 13C), and mass spectrometry. X-ray crystallography is also employed to elucidate the precise molecular geometry, showing how sulfonyl, thiophene, and isoxazole groups contribute to the compound's overall structure and potentially its biological activity (Ramazani et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic substitution and cycloaddition reactions, which can introduce a variety of functional groups, further diversifying the chemical space for biological activity exploration. The presence of sulfonyl and fluorine atoms can significantly affect the reactivity and electronic properties of the molecule, influencing its chemical stability and reactivity (Leng & Qin, 2018).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, of such compounds are influenced by their structural features. For instance, the introduction of sulfonyl and fluorine groups can enhance solubility in organic solvents, which is crucial for pharmaceutical formulations. The thermal stability is also an essential factor for processing and storage conditions (Gutch et al., 2003).
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activities
Researchers have investigated the synthesis of pyrazole-sulfonamide derivatives, including compounds related to the specified chemical structure, to assess their antiproliferative activities against different cancer cell lines. These compounds demonstrated selective effects against rat brain tumor cells (C6) and some exhibited broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
Antimicrobial Activity and Molecular Docking Study
The antimicrobial potency of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a structure related to the specified compound, was examined against various bacterial and fungal strains. The study revealed that sulfonamide derivatives, in particular, exhibited potent antifungal activities. Molecular docking studies suggested a strong affinity and interaction of these compounds with the active sites of enzymes involved in bacterial and fungal growth (Janakiramudu et al., 2017).
Selective Inhibition for Cerebrovasodilatation
Research into the selective inhibition of enzymes by sulfonamide derivatives, including those structurally related to the specified compound, has shown promise in inducing cerebrovasodilatation. This research could lead to the development of new treatments for conditions requiring enhanced cerebral blood flow without significant side effects, such as diuresis (Barnish et al., 1981).
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism, involving compounds similar to the specified chemical, has demonstrated an innovative approach to generating mammalian metabolites. This method provides a novel microbial strategy for the elimination of sulfonamide antibiotics, potentially mitigating the environmental persistence and resistance propagation concerns associated with these compounds (Ricken et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(2-fluorophenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4S2/c1-9-6-14(18-23-9)17-15(20)13-7-10(8-24-13)25(21,22)19-12-5-3-2-4-11(12)16/h2-8,19H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRKJISHHIOXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-fluorophenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)
![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)
![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinamine](/img/structure/B5550025.png)

![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5550067.png)

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)
![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)
![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)